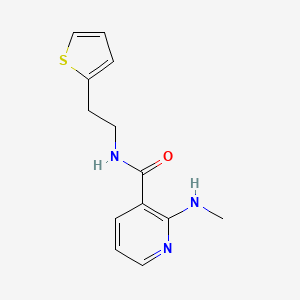
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells. Inhibition of BTK has been shown to be effective in treating various types of cancer, including B-cell lymphomas and leukemias.
作用機序
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets that ultimately lead to B-cell activation and proliferation. Inhibition of BTK by 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide blocks this signaling pathway, leading to inhibition of B-cell activation and proliferation, and ultimately, induction of apoptosis.
Biochemical and physiological effects:
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to selectively inhibit BTK, with no significant activity against other kinases. This selectivity is important, as it reduces the potential for off-target effects and toxicity. In addition, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
実験室実験の利点と制限
One of the main advantages of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide is its selectivity for BTK, which makes it a useful tool for studying B-cell signaling pathways. Additionally, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to be effective in preclinical models of cancer, making it a potential therapeutic agent for the treatment of B-cell malignancies. However, one limitation of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide is its potential for off-target effects, which may limit its usefulness as a research tool. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide in clinical settings.
将来の方向性
There are several potential future directions for research on 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide. One area of interest is the development of combination therapies that incorporate 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide in clinical settings. Finally, there is a need for additional preclinical studies to better understand the mechanisms of action of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide and its potential for off-target effects.
合成法
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 2-chloro-3-pyridinecarboxylic acid with 2-thiophen-2-ylethylamine, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with a coupling reagent to form 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide.
科学的研究の応用
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer. In vitro studies have demonstrated that 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide selectively inhibits BTK and induces apoptosis in B-cell malignancies. In vivo studies have shown that 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide inhibits tumor growth in xenograft models of B-cell lymphoma and leukemia. Additionally, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as rituximab and venetoclax.
特性
IUPAC Name |
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-14-12-11(5-2-7-15-12)13(17)16-8-6-10-4-3-9-18-10/h2-5,7,9H,6,8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKBNUARPFLASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)



![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)
![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)